6-Methyl-2-morpholino-4-pyrimidinecarboxamide
Description
6-Methyl-2-morpholino-4-pyrimidinecarboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6, a morpholino moiety at position 2, and a carboxamide group at position 2. Pyrimidine derivatives are widely studied in medicinal chemistry due to their role as kinase inhibitors, anticancer agents, and intermediates in drug synthesis . The morpholino group enhances solubility and bioavailability, while the carboxamide contributes to hydrogen bonding interactions with biological targets. This compound’s structural features make it a candidate for therapeutic development, particularly in oncology and inflammation research.
Propriétés
IUPAC Name |
6-methyl-2-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-7-6-8(9(11)15)13-10(12-7)14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFWZIFQKHWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxamide with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-Methyl-2-morpholino-4-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide is in the development of anticancer agents. The compound has been studied for its potential as an inhibitor of key signaling pathways involved in tumor growth. Specifically, it has shown efficacy in inhibiting the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell proliferation and survival in various cancers .
Table 1: Anticancer Activity of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide
| Study Reference | Cancer Type | Mechanism of Action | IC50 (nM) |
|---|---|---|---|
| Various | mTOR Inhibition | < 1 | |
| Chronic Myeloid Leukemia | Kinase Inhibition | TBD |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several kinases, including those involved in cancer progression. Its ability to selectively inhibit these enzymes makes it a valuable candidate for further development as a therapeutic agent .
Case Study: Inhibition of mTOR
In a study examining the effects of various pyrimidine derivatives, 6-Methyl-2-morpholino-4-pyrimidinecarboxamide was found to exhibit significant inhibitory activity against mTOR, with subnanomolar IC50 values indicating strong potential for clinical applications in cancer therapy .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its biological efficacy. For instance, altering substituents on the pyrimidine ring can lead to improved potency and selectivity against specific targets .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Substituent Variation | Enhanced potency |
| Morpholino Group | Increased selectivity |
Potential in Infectious Disease Treatment
Emerging research suggests that 6-Methyl-2-morpholino-4-pyrimidinecarboxamide may also possess activity against infectious diseases, particularly through its action on pathways that are critical for microbial survival . This opens avenues for exploring its use as an antimicrobial agent.
Synthesis and Chemical Properties
The synthesis of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide involves several steps that incorporate various chemical reactions to achieve the desired structural configuration. Its properties as a building block in organic synthesis have been noted, making it useful for creating other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 6-methyl-2-morpholino-4-pyrimidinecarboxamide but differ in substituents, heterocyclic systems, or functional groups:
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural formulae.
Activité Biologique
6-Methyl-2-morpholino-4-pyrimidinecarboxamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.24 g/mol
This compound features a pyrimidine core substituted with a morpholino group and a methyl group, contributing to its unique biological properties.
6-Methyl-2-morpholino-4-pyrimidinecarboxamide is primarily investigated for its role as an inhibitor of specific kinases involved in cell proliferation and survival pathways. The compound is known to interact with targets such as:
- MEK1/2 Kinases : Inhibition of these kinases disrupts the MAPK signaling pathway, which is crucial for cancer cell growth.
- Enzymatic Activity : Its structural features allow it to form hydrogen bonds with active sites of enzymes, potentially leading to competitive inhibition.
In Vitro Studies
In vitro studies have demonstrated the efficacy of 6-Methyl-2-morpholino-4-pyrimidinecarboxamide against various cancer cell lines. The following table summarizes key findings from selected studies:
| Study Reference | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| A375 (melanoma) | 0.5 | MEK1/2 inhibition | |
| HCT116 (colon cancer) | 1.0 | MAPK pathway disruption | |
| MDA-MB-231 (breast cancer) | 0.8 | Induction of apoptosis |
Case Studies
-
Case Study on A375 Melanoma Cells :
- In a study examining the effects on A375 melanoma cells, treatment with 6-Methyl-2-morpholino-4-pyrimidinecarboxamide resulted in significant growth inhibition (IC = 0.5 µM). The mechanism was attributed to the selective inhibition of MEK1/2, leading to reduced ERK phosphorylation and subsequent downstream signaling alterations.
-
HCT116 Colon Cancer Model :
- Another study focused on HCT116 colon cancer cells showed an IC of 1.0 µM. The compound's ability to disrupt the MAPK signaling pathway was confirmed through Western blot analysis, demonstrating decreased levels of phosphorylated ERK.
-
MDA-MB-231 Breast Cancer Cells :
- Research involving MDA-MB-231 cells indicated an IC of 0.8 µM, with evidence suggesting that the compound induced apoptosis via caspase activation pathways.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data specific to 6-Methyl-2-morpholino-4-pyrimidinecarboxamide is limited, studies on similar compounds indicate potential for good oral bioavailability and moderate systemic clearance rates. Toxicity assessments in animal models have shown that doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
